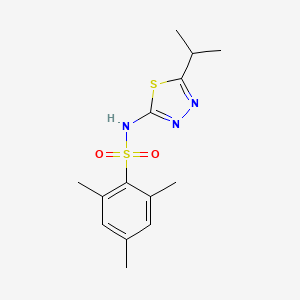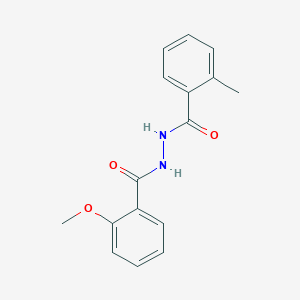
2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound with various scientific research applications. It is commonly referred to as CP-690,550 and is a potent inhibitor of Janus kinase 3 (JAK3). This compound has been extensively studied for its potential therapeutic effects in the treatment of various autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis.
Mecanismo De Acción
CP-690,550 inhibits 2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide by binding to the ATP-binding site of the enzyme. This prevents the activation of downstream signaling pathways that are involved in the immune response. By inhibiting 2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide, CP-690,550 can prevent the activation of T cells and reduce inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to be effective in reducing inflammation in animal models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has also been found to be effective in reducing the severity of skin lesions in animal models of psoriasis. Additionally, CP-690,550 has been found to be well-tolerated in clinical trials, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CP-690,550 is its specificity for 2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide, which makes it a promising candidate for the treatment of autoimmune diseases. However, one limitation of this compound is its relatively short half-life in vivo, which may limit its effectiveness in long-term treatment.
Direcciones Futuras
There are several future directions for the study of CP-690,550. One potential area of research is the development of more potent 2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide inhibitors with longer half-lives. Another area of research is the investigation of the potential therapeutic effects of CP-690,550 in other autoimmune diseases such as lupus and inflammatory bowel disease. Additionally, the use of CP-690,550 in combination with other immunosuppressive agents may be explored to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of CP-690,550 involves the reaction of 2-chlorophenol with 2-chloroacetyl chloride in the presence of a base to form 2-(2-chlorophenoxy)acetophenone. This intermediate is then reacted with 5-methyl-4-phenyl-2-thiohydantoin in the presence of a base to form the final product, 2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its potential therapeutic effects in the treatment of various autoimmune diseases. It has been found to be a potent inhibitor of 2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide, which plays a crucial role in the immune system. By inhibiting 2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide, CP-690,550 can prevent the activation of T cells, which are involved in the immune response. This makes it a promising candidate for the treatment of autoimmune diseases where the immune system attacks the body's own tissues.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-12-17(13-7-3-2-4-8-13)21-18(24-12)20-16(22)11-23-15-10-6-5-9-14(15)19/h2-10H,11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPZKMPXZTWDMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)COC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)spiro[benzimidazole-2,1'-cyclohexan]-5-amine 1-oxide](/img/structure/B5852838.png)
![N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide](/img/structure/B5852840.png)
![3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852846.png)
![1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5852852.png)
![5-imino-6-(2-methylbenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5852855.png)

![N-(4-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5852874.png)
![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5852879.png)





